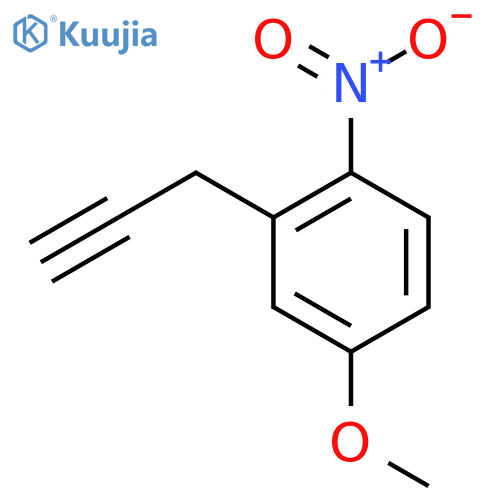

Cas no 2229588-62-7 (4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene)

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene

- SCHEMBL12787657

- EN300-1789645

- 2229588-62-7

-

- インチ: 1S/C10H9NO3/c1-3-4-8-7-9(14-2)5-6-10(8)11(12)13/h1,5-7H,4H2,2H3

- InChIKey: JAONXTULGRLTSC-UHFFFAOYSA-N

- SMILES: O(C)C1C=CC(=C(CC#C)C=1)[N+](=O)[O-]

計算された属性

- 精确分子量: 191.058243149g/mol

- 同位素质量: 191.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- XLogP3: 2.3

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789645-0.5g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1789645-1g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 1g |

$1100.0 | 2023-09-19 | ||

| Enamine | EN300-1789645-1.0g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 1g |

$1100.0 | 2023-06-02 | ||

| Enamine | EN300-1789645-10.0g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 10g |

$4729.0 | 2023-06-02 | ||

| Enamine | EN300-1789645-0.05g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1789645-2.5g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 2.5g |

$2155.0 | 2023-09-19 | ||

| Enamine | EN300-1789645-0.1g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1789645-0.25g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1789645-5.0g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 5g |

$3189.0 | 2023-06-02 | ||

| Enamine | EN300-1789645-5g |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene |

2229588-62-7 | 5g |

$3189.0 | 2023-09-19 |

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzeneに関する追加情報

Introduction to 4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene (CAS No. 2229588-62-7)

4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene, with the CAS number 2229588-62-7, is a unique organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its distinctive functional groups, including a nitro group, a methoxy group, and a propargyl (prop-2-yn-1-yl) substituent, which collectively contribute to its diverse chemical properties and potential applications.

The molecular structure of 4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene is particularly noteworthy due to the presence of these functional groups. The nitro group (-NO2) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule. The methoxy group (-OCH3) is an electron-donating group, providing a contrasting effect that can modulate the reactivity and stability of the compound. The propargyl group (-C≡CCH3) introduces a triple bond, which can participate in various synthetic transformations and reactions, making this compound a versatile building block in organic synthesis.

In recent years, 4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of bioactive molecules. The unique combination of functional groups in this compound allows for the introduction of diverse substituents through various chemical reactions, such as nucleophilic addition to the triple bond and reduction of the nitro group to an amino group. These transformations can lead to the formation of compounds with specific biological activities, including anti-inflammatory, antiviral, and anticancer properties.

A notable example of its application in medicinal chemistry is the synthesis of compounds targeting specific enzymes or receptors. For instance, researchers have utilized 4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene as a starting material to develop inhibitors of protein kinases, which are important targets in cancer therapy. The ability to fine-tune the structure through synthetic modifications allows for the optimization of potency and selectivity, enhancing the therapeutic potential of these compounds.

Beyond medicinal chemistry, 4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene has also found applications in materials science and chemical biology. Its propargyl group can be used in click chemistry reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely employed for conjugation reactions in bioconjugation and polymer synthesis. This versatility makes it a valuable reagent for creating functionalized materials with tailored properties.

In addition to its synthetic utility, recent studies have explored the environmental fate and toxicity of 4-methoxy-1-nitro-2-(prop-2-yinl)benzene. Understanding these aspects is crucial for ensuring safe handling and disposal practices. Research has shown that while this compound does not exhibit significant acute toxicity, it can undergo biodegradation under certain environmental conditions. This information is important for risk assessment and regulatory compliance.

The ongoing research on 4-methoxy-1-nitro-2-(prop-yinl)benzene highlights its potential as a valuable tool in various scientific disciplines. Its unique combination of functional groups provides a platform for developing novel compounds with diverse applications, from pharmaceuticals to materials science. As new synthetic methods and biological assays continue to be developed, the importance of this compound is likely to grow further.

2229588-62-7 (4-methoxy-1-nitro-2-(prop-2-yn-1-yl)benzene) Related Products

- 50488-34-1(2-bromo-4-tert-butyl-pyridine)

- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)

- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)

- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)

- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

- 2060025-42-3(3-formyl-1-methyl-1H-indole-6-carboxylic acid)

- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)

- 1196151-85-5(6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine)

- 1805026-33-8(Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)

- 2640892-27-7(N-[(2,4-Dichlorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine)